2-(Cyclopropylmethoxy)-acetophenone
Description
2-(Cyclopropylmethoxy)-acetophenone is an acetophenone derivative featuring a cyclopropylmethoxy substituent at the 2-position of the benzene ring. The cyclopropylmethoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which differentiates it from simpler alkoxy-substituted acetophenones. For instance, cyclopropylmethoxy groups are frequently employed in complex molecules like benzofuran derivatives (e.g., compounds 19–22 in –4), highlighting their utility in constructing bioactive scaffolds .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-1-phenylethanone |
InChI |
InChI=1S/C12H14O2/c13-12(9-14-8-10-6-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
DZWWTXMHUCINIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methoxyacetophenone vs. 2-(Cyclopropylmethoxy)-acetophenone
- Substituent Effects: The cyclopropylmethoxy group in this compound introduces greater steric hindrance compared to the methoxy group in 2-methoxyacetophenone. This steric bulk may reduce reactivity in electrophilic aromatic substitution but enhance stability against metabolic degradation in pharmaceutical contexts.
Chloro-Substituted Acetophenones
Compounds like 2-chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone () differ in substituent electronic profiles. Chloro groups are strongly electron-withdrawing, whereas cyclopropylmethoxy groups balance steric and electronic effects. This distinction impacts applications: chloro derivatives are often intermediates in agrochemicals, while cyclopropylmethoxy analogs may favor medicinal chemistry due to reduced toxicity .
Hydroxyacetophenone Derivatives
Hydroxyacetophenones (e.g., 1-(3-Chloro-5-hydroxyphenyl)ethanone, ) prioritize hydrogen-bonding interactions for antioxidant or pharmaceutical activity. In contrast, the cyclopropylmethoxy group in this compound may enhance lipophilicity, improving blood-brain barrier penetration .
Physical and Chemical Properties
*Estimated based on structural analogs (e.g., ).
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